molecular formula C11H14BrN3O2 B12089239 1-(5-Bromo-2-nitrophenyl)piperidin-4-amine

1-(5-Bromo-2-nitrophenyl)piperidin-4-amine

Cat. No.: B12089239
M. Wt: 300.15 g/mol
InChI Key: XBHFPQJFKDEMDG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring, which is attached to the piperidine ring at the 4-position.

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the nitrated phenyl ring.

    Piperidine Formation: The formation of the piperidine ring through cyclization reactions.

    Amine Introduction:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

1-(5-Bromo-2-nitrophenyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-(2-Nitrophenyl)piperidin-4-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(5-Bromo-2-methylphenyl)piperidin-4-amine: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C11H14BrN3O2/c12-8-1-2-10(15(16)17)11(7-8)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6,13H2

InChI Key

XBHFPQJFKDEMDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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